

Quantum chemical calculations for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **3-(2-Fluorophenyl)isoxazole-5-carboxylic acid**. This compound is of interest in medicinal chemistry and drug discovery, and understanding its electronic and structural properties through computational methods is crucial for predicting its reactivity, stability, and potential biological activity.^{[1][2][3]}

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.^[4] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that are often difficult to obtain through experimental means alone. For a molecule like **3-(2-Fluorophenyl)isoxazole-5-carboxylic acid**, DFT calculations can elucidate its three-dimensional structure, vibrational modes, electronic characteristics, and reactivity, which are all critical parameters in the process of drug design and development.^[1]

Methodologies for Quantum Chemical Calculations

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard methodology for the quantum chemical analysis of **3-(2-Fluorophenyl)isoxazole-5-carboxylic acid**, based on established practices for similar heterocyclic compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

2.1. Software and Theoretical Level

The calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for accuracy. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[\[6\]](#)[\[7\]](#)[\[8\]](#) The M06-2X functional can also be a good choice for systems where non-covalent interactions are important.[\[6\]](#)

2.2. Experimental Protocols

- **Geometry Optimization:** The first step is to determine the most stable conformation of the molecule. This is achieved by performing a full geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. This process yields the equilibrium structure and its corresponding electronic energy.[\[4\]](#)
- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.[\[6\]](#)
- **Electronic Properties Calculation:** With the optimized geometry, a range of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity.[\[5\]](#)[\[7\]](#) The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.[\[5\]](#)[\[7\]](#)
- **Molecular Electrostatic Potential (MEP) Analysis:** The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions that are prone to

electrophilic or nucleophilic attack. This is particularly useful for predicting intermolecular interactions and sites of reactivity.^[4]

- Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions.

Data Presentation

Quantitative data from the calculations should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C1-C2	Value	C1-C2-C3	Value
C2-N1	Value	C2-N1-O1	Value
...

Table 2: Calculated Vibrational Frequencies

Mode	Frequency (cm ⁻¹)	IR Intensity	Raman Activity	Assignment
1	Value	Value	Value	C-H stretch
2	Value	Value	Value	C=O stretch
...

Table 3: Key Electronic Properties

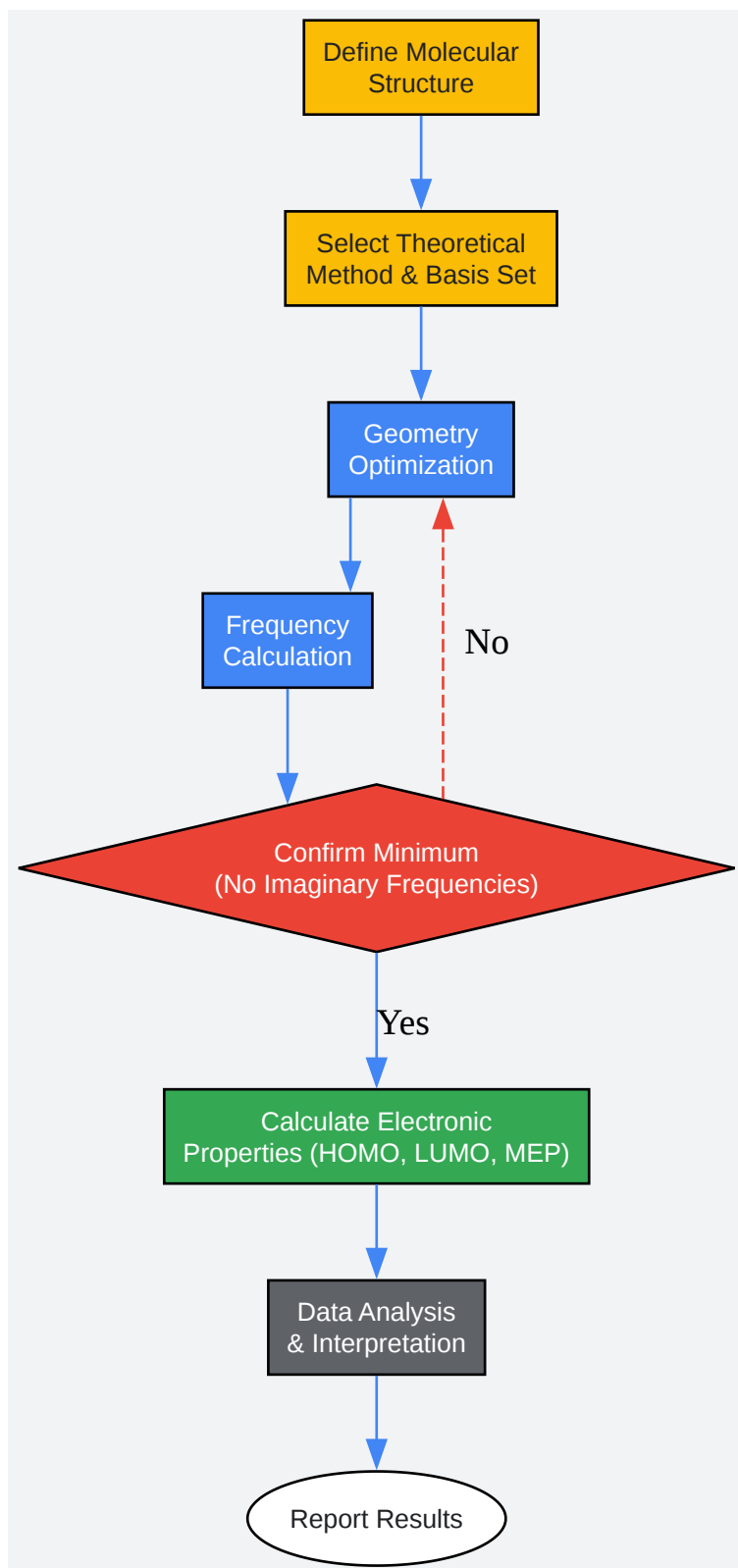
Property	Value (eV)
HOMO Energy	Value
LUMO Energy	Value
HOMO-LUMO Gap	Value
Ionization Potential	Value
Electron Affinity	Value
Electronegativity	Value
Hardness	Value
Softness	Value
Electrophilicity Index	Value

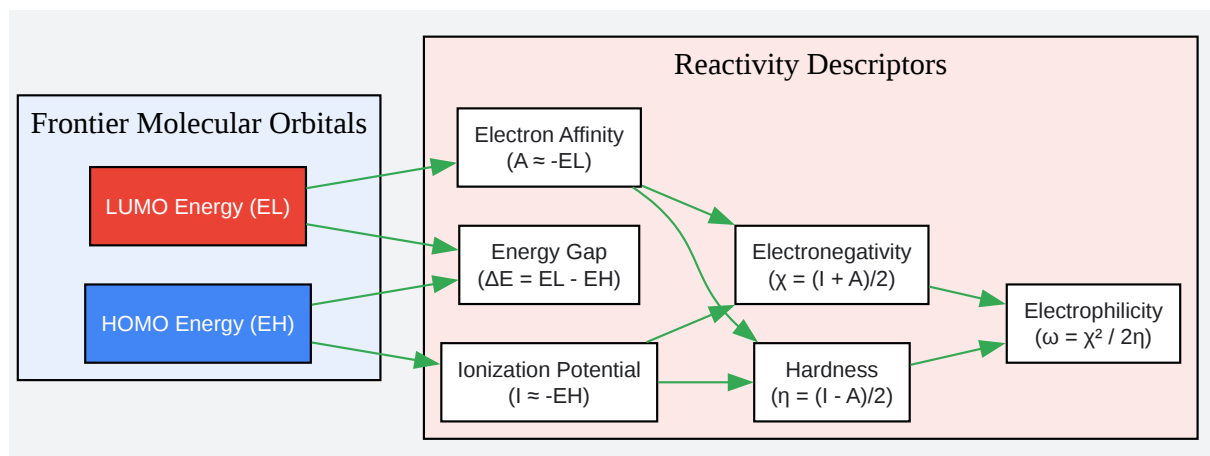
Visualization of Computational Data

Visual representations are essential for interpreting complex computational results.

4.1. Computational Workflow

The logical flow of the quantum chemical calculation process can be visualized as follows:





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